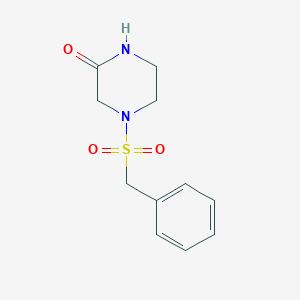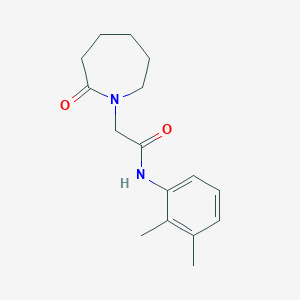![molecular formula C17H23N3O B7473621 4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7473621.png)
4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays a crucial role in regulating various physiological processes, including sleep, cardiac function, and inflammation. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, cancer, and neurodegenerative diseases.
Mécanisme D'action
4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including the brain, heart, and immune system. Adenosine binds to the A1 receptor and activates a signaling pathway that regulates various physiological processes, including sleep, cardiac function, and inflammation. 4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile blocks the binding of adenosine to the A1 receptor and inhibits the downstream signaling pathway, leading to the physiological effects observed in various diseases.
Biochemical and Physiological Effects:
4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been shown to have various biochemical and physiological effects, including improving myocardial perfusion, reducing infarct size, inhibiting cancer cell growth and metastasis, improving cognitive function, and reducing neuroinflammation. These effects are mediated by blocking the adenosine A1 receptor and inhibiting the downstream signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile has several advantages and limitations for lab experiments. One advantage is its high selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor in various tissues. Another advantage is its well-established synthesis method, which allows for easy and efficient production of the compound. However, one limitation is its low solubility in water, which can make it difficult to administer in experiments. Another limitation is its potential toxicity at high doses, which requires careful dosing and monitoring in experiments.
Orientations Futures
There are several future directions for research on 4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and autoimmune disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in humans, which can inform its potential clinical use. Additionally, further research is needed to understand the molecular mechanisms underlying its effects on various physiological processes, which can inform the development of more selective and potent adenosine A1 receptor antagonists.
Méthodes De Synthèse
4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile can be synthesized using various methods, including the reaction of 4-[[4-(2,2-dimethylpropanoyl)piperazin-1-yl]methyl]benzaldehyde with potassium cyanide in the presence of a base, followed by reduction with sodium borohydride. Another method involves the reaction of 4-[[4-(2,2-dimethylpropanoyl)piperazin-1-yl]methyl]benzaldehyde with potassium cyanide in the presence of ammonium chloride, followed by reduction with sodium borohydride. The purity and yield of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, cancer, and neurodegenerative diseases. In cardiovascular disorders, 4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been shown to improve myocardial perfusion and reduce infarct size in animal models of ischemia-reperfusion injury. 4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile has also been shown to inhibit the growth and metastasis of cancer cells by blocking the adenosine A1 receptor. In neurodegenerative diseases, 4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
4-[[4-(2,2-dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-17(2,3)16(21)20-10-8-19(9-11-20)13-15-6-4-14(12-18)5-7-15/h4-7H,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGTZCMJARYSGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide](/img/structure/B7473585.png)



![3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7473614.png)


